EC50 Potency Positioning: WS-3 Ranks 3rd Among 14 TRPM8 Agonists in FLIPR Assay
WS-3 activates mouse TRPM8 expressed in HEK293 cells with an EC50 of 3.7 ± 1.7 μM, placing it as the third most potent agonist among 14 compounds screened [1]. This represents a 1.1-fold higher potency than (-)-menthol (EC50 4.1 ± 1.3 μM) but an 18.5-fold lower potency than icilin (EC50 0.2 ± 0.1 μM) [1]. WS-3 is 11.9-fold more potent than its structural analog WS-23 (EC50 44 ± 7.3 μM) [1].
| Evidence Dimension | TRPM8 agonist potency (EC50) |
|---|---|
| Target Compound Data | 3.7 ± 1.7 μM |
| Comparator Or Baseline | icilin (0.2 ± 0.1 μM), (-)-menthol (4.1 ± 1.3 μM), WS-23 (44 ± 7.3 μM) |
| Quantified Difference | WS-3 is 1.1x more potent than menthol; 18.5x less potent than icilin; 11.9x more potent than WS-23 |
| Conditions | FLIPR calcium assay using HEK293 cells expressing recombinant mouse TRPM8 |
Why This Matters
WS-3 offers intermediate potency suitable for studies requiring balanced receptor activation without the saturation risks of ultra-potent agonists like WS-12 or the weak efficacy of WS-23.
- [1] Behrendt HJ, Germann T, Gillen C, Hatt H, Jostock R. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. Br J Pharmacol. 2004;141(4):737-745. View Source
